3,5-ADB-4en-PFUPPYCA

Description

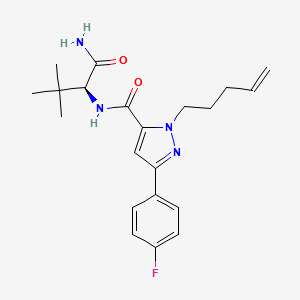

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H27FN4O2 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

N-[(2S)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-5-(4-fluorophenyl)-2-pent-4-enylpyrazole-3-carboxamide |

InChI |

InChI=1S/C21H27FN4O2/c1-5-6-7-12-26-17(20(28)24-18(19(23)27)21(2,3)4)13-16(25-26)14-8-10-15(22)11-9-14/h5,8-11,13,18H,1,6-7,12H2,2-4H3,(H2,23,27)(H,24,28)/t18-/m1/s1 |

InChI Key |

JPCQBOGNKSMAIE-GOSISDBHSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N)NC(=O)C1=CC(=NN1CCCC=C)C2=CC=C(C=C2)F |

Canonical SMILES |

CC(C)(C)C(C(=O)N)NC(=O)C1=CC(=NN1CCCC=C)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Chemical Structure and Analog Design of 3,5 Adb 4en Pfuppyca

Systematic Nomenclature and Structural Features of 3,5-ADB-4en-PFUPPYCA

The formal chemical name for this compound is (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-3-(4-fluorophenyl)-1-(pent-4-en-1-yl)-1H-pyrazole-5-carboxamide caymanchem.combioscience.co.uk. Its structure is composed of several key features:

Core Heterocycle : A central 1H-pyrazole ring.

Tail Group : A pent-4-en-1-yl chain attached to the N1 position of the pyrazole (B372694) ring. The terminal double bond ("4-en") is a notable feature.

Core Substituent : A 4-fluorophenyl group is attached at the C3 position of the pyrazole ring.

Linker and Head Group : A carboxamide linker at the C5 position connects the pyrazole core to an (S)-tert-leucinamide head group (N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)).

This specific arrangement of substituents, particularly the 3,5-substitution pattern on the pyrazole ring, is a defining characteristic of this compound and its immediate analogs researchgate.netdoaj.org.

Comparative Structural Analysis with Related Pyrazole-Based Synthetic Cannabinoids

This compound belongs to the "FUPPYCA" family of pyrazole-based SCRAs. Its structure can be systematically compared to its analogs by examining variations in the tail and head groups. This comparison highlights the modular approach used in its design.

For instance, 5F-3,5-ADB-PFUPPYCA is a close structural analog where the only difference is the tail group; it features a 5-fluoropentyl tail instead of the pent-4-en-1-yl tail found in this compound caymanchem.com. Other related compounds, such as 3,5-AB-CHMFUPPYCA, exhibit variations in both the head group and the tail, demonstrating how different chemical building blocks can be interchanged researchgate.netnih.govresearchgate.net.

| Compound | Core Structure | Tail Group (at N1) | Core Substituent (at C3) | Linker/Head Group (at C5) |

|---|---|---|---|---|

| This compound | 1H-Pyrazole | pent-4-en-1-yl | 4-fluorophenyl | (S)-tert-leucinamide |

| 5F-3,5-ADB-PFUPPYCA | 1H-Pyrazole | 5-fluoropentyl | 4-fluorophenyl | (S)-tert-leucinamide |

| 5F-3,5-AB-PFUPPYCA | 1H-Pyrazole | 5-fluoropentyl | 4-fluorophenyl | (S)-valinamide |

| 3,5-AB-CHMFUPPYCA | 1H-Pyrazole | cyclohexylmethyl | 4-fluorophenyl | (S)-valinamide |

This interactive table allows for a direct comparison of the structural components of this compound and its related analogs.

Regioisomeric Considerations within the "FUPPYCA" Chemical Class

Regioisomerism is a critical factor in the design and activity of FUPPYCA compounds. The designation "3,5" in this compound specifies the substitution pattern on the pyrazole core: the 4-fluorophenyl group is at the C3 position, and the carboxamide-linked head group is at the C5 position.

An alternative arrangement, the "5,3" regioisomer (e.g., 5,3-ADB-4en-PFUPPYCA), places the 4-fluorophenyl group at C5 and the carboxamide linker at C3 researchgate.netnih.govdoaj.org. Research has demonstrated that this seemingly minor structural change has significant functional consequences. Studies have shown that the 5,3 regioisomers are more active agonists at the CB1 receptor compared to their 3,5 counterparts nih.govdoaj.orgresearchgate.net. The development and emergence of the less active 3,5 regioisomers, like this compound, are thought to be a strategy to circumvent generic legislative bans that may cover the more potent 5,3 isomers researchgate.netnih.gov.

Building Blocks and Modular Synthesis Concepts in SCRA Design

The structure of this compound is a clear example of the modular synthesis concept that dominates SCRA design nih.gov. Modern SCRAs are typically constructed from four distinct building blocks, allowing for a combinatorial approach to generating new compounds frontiersin.orgresearchgate.net.

Core: A central ring structure, which for the FUPPYCA class is pyrazole. Other common cores include indole and indazole frontiersin.org.

Tail: An N-alkyl chain that influences the compound's lipophilicity and binding affinity to cannabinoid receptors. The pent-4-en-1-yl tail in this compound is a variation on the more common pentyl or 5-fluoropentyl tails seen in other SCRAs mdpi.com.

Linker: A chemical bridge connecting the core and the head group. A carboxamide linker is one of the most common in modern SCRAs researchgate.net.

Head Group: The terminal part of the molecule, often an amino acid derivative, which is crucial for interaction with the receptor. This compound utilizes a tert-leucinamide head group.

This "building block" approach enables manufacturers to systematically alter one part of the molecule while keeping others constant. This facilitates the rapid creation of a vast number of novel analogs to explore structure-activity relationships or to stay ahead of legal restrictions nih.govresearchgate.net.

In Vitro Pharmacological Characterization of 3,5 Adb 4en Pfuppyca

Cannabinoid Receptor (CB1 and CB2) Activation Potential

Scientific investigations into the pharmacological effects of 3,5-ADB-4en-PFUPPYCA have sought to determine its ability to activate the primary targets of cannabinoids in the body, the CB1 and CB2 receptors. nih.govdundee.ac.uk

Methodological Approaches: Live Cell β-Arrestin 2 Recruitment Assays

To assess the in vitro intrinsic activity of this compound at cannabinoid receptors, researchers have employed live cell β-arrestin 2 (βarr2) recruitment assays. nih.govresearchgate.netdundee.ac.ukresearchgate.net This contemporary bioassay technique monitors the interaction between the β-arrestin 2 protein and a ligand-activated receptor. The recruitment of β-arrestin 2 to the receptor is a crucial step in G-protein coupled receptor (GPCR) desensitization and signaling, and its measurement provides a robust indication of receptor activation.

Assessment of Intrinsic Efficacy at Cannabinoid Receptors

Studies utilizing β-arrestin 2 recruitment assays have demonstrated that this compound is essentially inactive at both CB1 and CB2 receptors. dundee.ac.uklisbonaddictions.eu Specifically, no detectable activation of the CB1 receptor was observed for this compound. dundee.ac.uk Similarly, none of the tested pyrazole-based SCRAs, including this compound, showed any activation at the CB2 receptor. dundee.ac.uk

Agonistic and Antagonistic Profiles of this compound and Structural Analogs at CB1 and CB2

Despite being synthesized as potential agonists, in vitro studies have revealed that this compound and its structural analogs exhibit antagonistic properties at both CB1 and CB2 receptors. nih.govresearchgate.netdundee.ac.uk This antagonistic behavior may be linked to their structural similarity to known cannabinoid inverse agonists and antagonists. researchgate.netdundee.ac.uk The most pronounced antagonistic effects at both receptors were observed for the 5,3 regioisomers, 5,3-AB-CHMFUPPYCA and 5,3-ADB-4en-PFUPPYCA, which almost completely blocked the receptor activation by the reference agonist JWH-018. dundee.ac.uk

Comparative Pharmacological Activity with Related SCRAs

The pharmacological activity of this compound has been compared to a range of structurally related pyrazole (B372694) SCRAs. These comparisons highlight the critical role of structural features, such as the position of the tail structure, in determining receptor activity. nih.govresearchgate.net

A key finding is that the 5,3 regioisomers are more active than their 3,5 counterparts. nih.govresearchgate.netdundee.ac.uk For instance, while this compound was inactive, its regioisomer, 5,3-ADB-4en-PFUPPYCA, demonstrated weak partial agonism at the CB1 receptor. dundee.ac.uk Similarly, 5,3-AB-CHMFUPPYCA was more potent at CB1 than 3,5-AB-CHMFUPPYCA. dundee.ac.uk The fluorinated analogs, 5F-3,5-AB-PFUPPYCA and 5F-3,5-ADB-PFUPPYCA, were also found to be essentially inactive at both cannabinoid receptors. dundee.ac.uk

Pharmacological Activity of this compound and Analogs at CB1 Receptor

| Compound | Potency (EC50) | Efficacy (Emax vs. CP55,940) |

|---|---|---|

| This compound | No activity detected | No activity detected |

| 5,3-ADB-4en-PFUPPYCA | 30.5 nM | 23.2% |

| 3,5-AB-CHMFUPPYCA | Lower potency | Weakly active |

| 5,3-AB-CHMFUPPYCA | 17.4 nM | 20.6% |

| 5F-3,5-AB-PFUPPYCA | No activity detected | No activity detected |

| JWH-018 (Reference) | 36.6 nM | 313% |

Data sourced from a study by Deventer et al. (2023). dundee.ac.uk

Pharmacological Activity of this compound and Analogs at CB2 Receptor

| Compound | Potency (EC50) | Efficacy (Emax vs. CP55,940) |

|---|---|---|

| This compound | No activity detected | No activity detected |

| 5,3-ADB-4en-PFUPPYCA | No activity detected | No activity detected |

| 3,5-AB-CHMFUPPYCA | No activity detected | No activity detected |

| 5,3-AB-CHMFUPPYCA | No activity detected | No activity detected |

| 5F-3,5-AB-PFUPPYCA | No activity detected | No activity detected |

| JWH-018 (Reference) | 9.80 nM | 57.0% |

Data sourced from a study by Deventer et al. (2023). dundee.ac.uk

In Vitro Metabolism Studies of 3,5 Adb 4en Pfuppyca

Experimental Models for Biotransformation Characterization (e.g., Human Hepatocytes, Liver Microsomes)

The characterization of SCRA biotransformation is predominantly conducted using in vitro models that simulate the metabolic processes of the human liver. The two most common and valuable models are cryopreserved pooled human hepatocytes (HHeps) and human liver microsomes (HLMs).

Human Hepatocytes (HHeps): Considered the "gold standard" for in vitro drug metabolism studies, HHeps are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors. This comprehensive enzymatic machinery allows for the identification of a wide range of metabolites, closely mimicking in vivo metabolism. Studies on related SCRAs like ADB-BUTINACA and ADB-4en-PINACA have effectively utilized HHeps to identify numerous metabolites. nih.govresearchgate.net

Identification of Phase I Metabolic Pathways and Metabolites

Phase I metabolism of SCRAs typically involves reactions that introduce or expose functional groups, preparing the molecule for subsequent Phase II conjugation. For 3,5-ADB-4en-PFUPPYCA, the following Phase I pathways are predicted based on studies of analogous compounds with a pentenyl tail. nih.gov

Key Predicted Phase I Biotransformations:

Dihydrodiol Formation: The most prominent metabolic pathway for SCRAs containing a terminal alkene, such as the pent-4-en-1-yl tail of this compound, is the formation of a dihydrodiol. This reaction proceeds via an epoxide intermediate. For the related compound ADB-4en-PINACA, the dihydrodiol metabolite formed on the tail moiety was found to be one of the most abundant in vitro. nih.govresearchgate.net

Hydroxylation: Monohydroxylation is another major metabolic route, occurring at various positions on the molecule. This can include hydroxylation of the pentenyl tail, the tert-butyl group, or the pyrazole (B372694) core. For tert-leucinamide SCRAs, hydroxylation is often a major metabolic pathway. nih.gov

Amide Hydrolysis: The amide linkage in this compound is susceptible to hydrolysis, which would cleave the tert-leucinamide moiety from the pyrazole core. This is a common metabolic pathway for many amide-containing SCRAs. nih.govnih.gov

Dehydrogenation: Following hydroxylation, further oxidation can lead to the formation of ketone or carboxylic acid metabolites. nih.gov

N-Dealkylation: While less common for indazole and pyrazole core SCRAs compared to indole-based ones, N-dealkylation of the pentenyl chain is a possible minor metabolic pathway. nih.gov

Predicted Phase I Metabolites of this compound

| Predicted Metabolite ID | Biotransformation Pathway | Predicted Location of Modification |

|---|---|---|

| M1 | Dihydrodiol formation | Pentenyl tail |

| M2 | Monohydroxylation | Pentenyl tail |

| M3 | Monohydroxylation | tert-butyl group |

| M4 | Amide hydrolysis | Amide linkage |

| M5 | Dihydrodiol formation + Amide hydrolysis | Pentenyl tail and Amide linkage |

| M6 | Monohydroxylation + Amide hydrolysis | Pentenyl tail and Amide linkage |

| M7 | Ketone formation | Pentenyl tail (following hydroxylation) |

Identification of Phase II Metabolic Pathways and Conjugates

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.

The primary Phase II metabolic pathway anticipated for this compound is glucuronidation . This process, catalyzed by UDP-glucuronosyltransferases (UGTs), would likely occur at the sites of hydroxylation introduced during Phase I metabolism. Therefore, hydroxylated metabolites of this compound are expected to form O-glucuronides. This has been observed in the metabolism of other SCRAs. researchgate.net

Predicted Phase II Conjugates of this compound

| Predicted Conjugate ID | Precursor Metabolite | Conjugation Reaction |

|---|---|---|

| M2-Gluc | M2 (Monohydroxy-pentenyl) | O-glucuronidation |

| M3-Gluc | M3 (Monohydroxy-tert-butyl) | O-glucuronidation |

Predicted Metabolic Fate of this compound Based on Related SCRA Biotransformations

The metabolic fate of this compound is predicted to be extensive, with the parent compound likely being rapidly metabolized and present in low concentrations in biological samples. The biotransformation will be dominated by Phase I reactions, particularly on the pent-4-en-1-yl tail.

Based on structure-metabolism relationships established for 4-pentenyl SCRAs, the following predictions can be made nih.gov:

The presence of the terminal double bond in the pentenyl tail makes dihydrodiol formation a highly favored metabolic pathway.

Hydroxylation of the alkyl chain and the tert-leucinamide head group will also be significant routes of metabolism. For tert-leucinamide SCRAs, hydroxylation can be the major metabolic pathway. nih.gov

Amide hydrolysis is another key metabolic step, leading to the formation of a carboxylic acid on the pyrazole core and the release of the tert-leucinamide moiety.

The resulting hydroxylated metabolites are expected to undergo glucuronidation in Phase II metabolism, producing more polar and readily excretable conjugates.

Proposed In Vitro Metabolite Fingerprints for Analytical Application

For the reliable analytical detection of this compound exposure in forensic and clinical settings, targeting the most abundant and specific metabolites is crucial, as the parent compound is often not detectable. Based on the predicted metabolic pathways, the following metabolites are proposed as potential biomarkers:

Dihydrodiol metabolite on the pentenyl tail (M1): Given that this is a major pathway for "4en" SCRAs, this metabolite is expected to be a sensitive and specific marker. nih.govresearchgate.net

Monohydroxylated metabolites (M2, M3): Metabolites resulting from hydroxylation of the pentenyl tail and the tert-butyl group are also likely to be abundant and serve as good analytical targets.

Amide hydrolysis product (M4): The carboxylic acid metabolite formed after amide cleavage could also be a suitable biomarker.

The detection of these metabolites, particularly the dihydrodiol and hydroxylated forms, would provide strong evidence of this compound consumption.

Structure Activity Relationship Sar Studies of Pyrazole Carrying Synthetic Cannabinoids

Influence of Pyrazole (B372694) Core Substitutions on Receptor Interaction

The pyrazole ring is a key structural feature in many synthetic cannabinoid receptor agonists and antagonists. caymanchem.com Its physicochemical properties, such as its ability to act as a bioisostere for other aromatic systems and engage in π–π interactions, are crucial for receptor binding. caymanchem.com For pyrazole-based cannabinoids, substitutions at the 1, 3, 4, and 5 positions of the ring significantly affect cannabinoid CB1 receptor affinity, the nature of the activity, and potency. nih.gov

In the case of 3,5-ADB-4en-PFUPPYCA, the pyrazole core has three points of substitution:

N1-position: Attached to the pent-4-en-1-yl tail.

C3-position: Substituted with a 4-fluorophenyl group.

C5-position: Connected to the tert-leucinamide head group via a carboxamide linker. caymanchem.com

Previous SAR studies on pyrazole analogs, such as those based on the CB1 antagonist rimonabant, have highlighted the importance of the substituents at these positions. The C3-position, in particular, has been suggested to be directly involved in receptor recognition and the determination of whether the compound acts as an agonist or antagonist. ugent.bereddit.com The nature of the aryl group at the C3 or C5 position is a critical determinant of receptor interaction. nih.gov

Effect of the N-Alkenyl Tail Moiety (e.g., Pent-4-en-1-yl) on Cannabinoid Receptor Activity

The tail group, typically an alkyl or alkenyl chain attached to the nitrogen of the heterocyclic core, is a critical structural segment for receptor activation, fitting into a hydrophobic pocket of the cannabinoid receptors. caymanchem.comresearchgate.net The length and composition of this chain directly influence binding affinity and potency. wikipedia.org

This compound features a pent-4-en-1-yl tail. Research on related indazole-based compounds, such as MDMB-4en-PINACA, which shares this tail, demonstrates its contribution to potent CB1 receptor agonism. researchgate.netresearchgate.net A systematic study comparing various tail groups found that the 4-pentenyl tail was less favorable for CB1 binding affinity than a terminal fluorinated pentyl (5F-pentyl) chain but more favorable than a simple butyl tail. researchgate.net For example, MDMB-4en-PINACA acts as a potent agonist of the CB1 receptor with an EC₅₀ value of 2.47 nM. researchgate.net Studies on other SCRAs have also shown that terminal fluorination of a pentyl chain generally results in greater CB1 receptor binding affinity and potency compared to the non-fluorinated analogs. researchgate.netuliege.be

| Compound | Tail Group | Core Group | CB1 Ki (nM) researchgate.net |

| MDMB-4en-PINACA | Pent-4-en-1-yl | Indazole | 0.28 |

| MDMB-BUTINACA | Butyl | Indazole | 0.90 |

| 5F-MDMB-PINACA | 5-Fluoropentyl | Indazole | 0.17 |

This table illustrates the influence of the tail group on CB1 receptor binding affinity in a series of related indazole cannabinoids. Data from competitive radioligand binding assays.

Contribution of the Linked Amide Group to the Pharmacological Profile

The linker group connects the heterocyclic core to the head group. In this compound, this is a carboxamide group. This linker, along with the attached amino acid-derived head group, plays a significant role in the compound's pharmacological profile. Current time information in Deventer, NL.

The head group of this compound is a tert-leucinamide moiety, indicated by the "ADB" in its name (N-(1-a mino-3,3-d imethyl-1-oxob utan-2-yl)). SAR studies on various amino acid-derived SCRAs have established a clear hierarchy of potency related to this group. Compounds with a tert-leucinamide head group (ADB-) consistently show higher affinity and functional activity at cannabinoid receptors compared to those with valinamide (B3267577) (AB-) or phenylalanine (APP-) moieties. The bulky tert-butyl group of the leucinamide is thought to optimize interactions within the receptor's binding pocket.

| Head Group Moiety | Potency/Affinity Ranking |

| tert-Leucinamide (ADB-) | Highest |

| Valinamide (AB-) | Intermediate |

| Phenylalaninamide (APP-) | Lowest |

This table shows the general SAR trend for amino acid-derived head groups in synthetic cannabinoids.

Regioisomeric Influences on Receptor Potency and Efficacy (e.g., 5,3- versus 3,5-Regioisomers)

The arrangement of substituents on the pyrazole core, known as regioisomerism, has a profound impact on pharmacological activity. This is particularly evident when comparing 3,5-disubstituted pyrazoles with their 5,3-disubstituted counterparts. The key distinction lies in which carbon atom (C3 or C5) bears the aryl group versus the carboxamide linker.

A pivotal 2023 study in Forensic Science International directly compared this compound with its regioisomer, 5,3-ADB-4en-PFUPPYCA. nih.gov The study used a β-arrestin 2 recruitment assay to measure CB1 and CB2 receptor activation. The results demonstrated a critical difference in activity based on the substituent placement. nih.govuliege.be

The 3,5-regioisomer, This compound , was found to be essentially inactive at both CB1 and CB2 receptors. nih.gov In stark contrast, its counterpart, 5,3-ADB-4en-PFUPPYCA , where the positions of the 4-fluorophenyl group and the carboxamide linker are swapped, showed limited but measurable activation potential at the CB1 receptor. nih.govuliege.be This finding underscores the importance of the tail and linker positioning, with the 5,3 regioisomers proving to be more active than their 3,5 analogs. nih.gov Furthermore, the study noted that all tested pyrazole compounds, including the active ones, also exhibited antagonistic behavior at both receptors, a characteristic that may be linked to their structural similarity to known cannabinoid antagonists. nih.govuliege.be

| Compound | Regioisomer | CB1 Receptor Activity nih.govuliege.be | CB2 Receptor Activity nih.govuliege.be |

| This compound | 3-(4-fluorophenyl), 5-carboxamide | Essentially Inactive | Essentially Inactive |

| 5,3-ADB-4en-PFUPPYCA | 5-(4-fluorophenyl), 3-carboxamide | Limited Activation Potential | Essentially Inactive |

This table summarizes the in vitro activity of this compound and its 5,3-regioisomer as determined by a β-arrestin 2 recruitment assay.

Computational and In Silico Approaches to SCRA SAR Elucidation

Computational chemistry and in silico modeling are invaluable tools for understanding the complex SAR of synthetic cannabinoids. Current time information in Deventer, NL. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models that correlate a molecule's 3D properties with its biological activity. caymanchem.com

These models help to visualize and rationalize the interactions between different parts of the SCRA molecule and the cannabinoid receptors. Current time information in Deventer, NL.caymanchem.com For pyrazole-based cannabinoids, computational approaches can elucidate how substitutions on the pyrazole core influence the electronic and steric properties of the molecule, thereby affecting its fit and interaction with the receptor's binding site. caymanchem.com In silico evaluations of physicochemical properties like lipophilicity (LogP) and topological polar surface area (tPSA) are also crucial for predicting a compound's likely biological behavior and pharmacokinetic profile. Current time information in Deventer, NL. These computational methods are essential for rationalizing the observed differences in potency and efficacy among analogs like the 3,5- and 5,3-regioisomers of ADB-4en-PFUPPYCA.

Analytical Methodologies for the Detection and Characterization of 3,5 Adb 4en Pfuppyca

Chromatographic Separation Techniques (e.g., GC-MS, LC-QTOF-MS, UPLC-PDA-QToF-MS) for Research and Forensic Applications

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the analysis of synthetic cannabinoids like 3,5-ADB-4en-PFUPPYCA. These methods provide the necessary separation and sensitivity for the detection of such compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a standard GC-MS method would involve the extraction of the analyte from the sample matrix, followed by injection into the GC system. The compound would then be separated from other components based on its boiling point and interaction with the capillary column's stationary phase before being detected and fragmented by the mass spectrometer. caymanchem.com Commercial vendors of analytical reference standards for this compound provide GC-MS data, which can be incorporated into spectral libraries for identification purposes. caymanchem.comnih.gov

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): LC-QTOF-MS is a powerful tool for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. This high-resolution mass spectrometry (HRMS) technique allows for the accurate mass measurement of the parent compound and its fragment ions, facilitating confident identification. researchgate.netnih.gov In a typical LC-QTOF-MS workflow, the sample extract is injected into the liquid chromatograph, where this compound is separated on a reversed-phase column. The eluent is then introduced into the QTOF-MS for detection and analysis. The high mass accuracy of TOF analyzers is particularly advantageous for distinguishing between compounds with similar nominal masses. researchgate.net

Ultra-High-Performance Liquid Chromatography-Photodiode Array-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-PDA-QToF-MS): This technique combines the high separation efficiency of UPLC with the dual detection capabilities of a photodiode array (PDA) detector and a QTOF mass spectrometer. The PDA detector provides information on the ultraviolet-visible (UV-Vis) absorbance of the compound, which can be a useful preliminary identification tool, while the QTOF-MS provides accurate mass data for definitive identification. bertin-bioreagent.com While specific applications of UPLC-PDA-QToF-MS for this compound are not extensively documented in peer-reviewed literature, this methodology is well-suited for the comprehensive analysis of novel psychoactive substances.

Table 1: General Chromatographic and Mass Spectrometric Parameters for Synthetic Cannabinoid Analysis

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) |

| Column | Capillary column (e.g., HP-5MS, DB-5MS) | Reversed-phase column (e.g., C18) |

| Carrier Gas/Mobile Phase | Helium | Acetonitrile/Water with modifiers (e.g., formic acid) |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Mass Analyzer | Quadrupole | Quadrupole Time-of-Flight (QTOF) |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full Scan / Product Ion Scan (MS/MS) |

Mass Spectrometric Identification and Elucidation of Chemical Structure

Mass spectrometry is the definitive technique for the structural elucidation and identification of this compound. The fragmentation patterns observed in the mass spectrum provide a chemical fingerprint of the molecule.

Upon ionization in a mass spectrometer, this compound undergoes fragmentation, producing a characteristic pattern of product ions. High-resolution mass spectrometry is instrumental in determining the elemental composition of these fragments, which aids in the elucidation of the compound's structure. The availability of mass spectral data in public and commercial libraries, such as the Cayman Spectral Library and PubChem, is crucial for the identification of this compound in routine screening. caymanchem.comnih.govbertin-bioreagent.com

Table 2: Chemical and Mass Spectrometric Data for this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₇FN₄O₂ | caymanchem.combertin-bioreagent.com |

| Molecular Weight | 386.5 g/mol | caymanchem.combertin-bioreagent.com |

| Monoisotopic Mass | 386.21180428 Da | bertin-bioreagent.com |

| InChI Key | JPCQBOGNKSMAIE-GOSISDBHSA-N | caymanchem.com |

Development and Utilization of Analytical Reference Standards

The availability of high-purity, certified analytical reference standards is fundamental for the accurate identification and quantification of this compound in forensic and research laboratories. diva-portal.org These standards are used to confirm the identity of the compound by comparing its retention time and mass spectrum with that of a known standard. caymanchem.com They are also essential for the validation of analytical methods and for performing quantitative analysis.

Several chemical suppliers offer this compound as an analytical reference standard, typically as a crystalline solid with a purity of ≥98%. caymanchem.comdiva-portal.org These standards are intended for research and forensic applications only. caymanchem.com The use of these standards allows laboratories to develop and validate their own in-house analytical methods and to ensure the quality and accuracy of their results. In the absence of a commercially available standard, laboratories may resort to creating "seizure-based reference standards" by extracting and purifying the substance from seized materials. ojp.gov

Qualitative and Quantitative Analysis in Research and Seized Materials

Analytical methods are employed for both the qualitative identification and quantitative determination of this compound in various samples.

Qualitative Analysis: The primary goal of qualitative analysis is to confirm the presence of this compound in a sample. This is typically achieved by comparing the chromatographic retention time and mass spectrum of the analyte with that of a certified reference standard. The re-emergence of this compound in locations such as Scottish prisons underscores the importance of having reliable qualitative methods for its detection in seized materials. nih.gov

Quantitative Analysis: Quantitative analysis aims to determine the concentration of this compound in a sample. This is crucial for understanding the potency of seized products and for research purposes. Quantitative methods are typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and require the use of a calibration curve prepared from a certified reference standard. The development of quantitative methods for novel synthetic cannabinoids can be challenging due to the constant emergence of new compounds and the lack of available standards.

Non-Targeted Screening and Data Acquisition Strategies for Novel SCRA Identification

Given the rapid emergence of new synthetic cannabinoids, non-targeted screening (NTS) approaches have become increasingly important. These strategies aim to detect both known and unknown compounds in a sample without prior knowledge of their presence. researchgate.netnih.gov

High-resolution mass spectrometry platforms, such as LC-QTOF-MS, are well-suited for NTS. researchgate.netnih.gov Data-independent acquisition (DIA) strategies, like SWATH (Sequential Window Acquisition of all THeoretical fragment-ion spectra), allow for the acquisition of comprehensive MS and MS/MS data for all ions in a sample. This data can be retrospectively analyzed for the presence of newly emerged compounds once their analytical data becomes available. The development of comprehensive spectral libraries and data processing software is essential for the effective implementation of NTS strategies for the identification of novel SCRAs like this compound.

Research on the Emergence and Trends of 3,5 Adb 4en Pfuppyca in Illicit Markets

Factors Driving the Re-emergence and Structural Modifications of SCRAs

The primary driver for the continuous structural modification and re-emergence of SCRAs is the effort by clandestine manufacturers to evade legislative control. nih.govtandfonline.com As authorities identify and ban specific chemical compounds, chemists alter the molecular structure to create new, technically legal analogues. tandfonline.comresearchgate.net These modifications can be subtle, such as adding or removing an atom or functional group, but result in a substance that is no longer covered by existing drug laws. tandfonline.com

This dynamic creates a perpetual cycle: a substance is banned, and a new, slightly modified one appears in its place. tandfonline.com The re-emergence of pyrazole-carrying "FUPPYCA" SCRAs, including 3,5-ADB-4en-PFUPPYCA, has been potentially linked to a class-wide generic SCRA ban enacted in China in 2021, which is a major source country for NPS. nih.gov This legislation prompted producers to synthesize compounds with novel structural features, like the 3,5 regioisomers of "FUPPYCA" SCRAs, specifically to bypass the new regulations. nih.gov

Research has shown that even minor changes to a SCRA's structure can drastically alter its potency and efficacy at cannabinoid receptors. acs.orgnih.gov For instance, the addition of a single methyl group to the head moiety of one SCRA was found to cause a significant increase in its efficacy, highlighting the potential for unpredictable and dangerous effects from newly emerging compounds. acs.orgnih.govresearchgate.netbiorxiv.org This underscores the need for vigilant monitoring of these structural modifications due to their potential to create more toxic substances. researchgate.netbiorxiv.org

Geographic and Temporal Patterns of Detection in Research and Forensic Casework

The detection of this compound and its analogues in forensic casework provides insight into its distribution and prevalence. While certain "FUPPYCA" SCRAs were sporadically detected after 2015, they did not gain significant popularity until more recently. nih.gov A notable re-emergence was documented with the detection of this compound and 5F-3,5-AB-PFUPPYCA in Scottish prisons, suggesting a potential resurgence following the 2021 Chinese legislative changes. nih.gov

Similarly, related compounds have appeared in other regions. ADB-4en-PINACA was first detected in Scottish prisons in December 2020, although its prevalence has remained low compared to other SCRAs like ADB-BUTINACA. nih.gov The latter compound, ADB-BUTINACA, was first seized in Sweden in 2019 and was subsequently found in 13 routine forensic toxicology cases there shortly after. nih.gov By 2021, it had become highly prevalent in SCRA-infused papers seized in Scottish prisons. nih.gov The geographic and temporal distribution of these substances often depends on local demand, trafficking routes, and the specific legislative environment of a region. nih.gov

Table 1: Detection of this compound and Related SCRAs in Forensic Casework

| Compound | Location of Detection | Timeframe of Detection | Source |

|---|---|---|---|

| This compound | Scottish Prisons | Post-2021 | nih.gov |

| 5F-3,5-AB-PFUPPYCA | Scottish Prisons | Post-2021 | nih.gov |

| ADB-4en-PINACA | Scottish Prisons | December 2020 | nih.gov |

| ADB-BUTINACA | Sweden (Seizure & Forensic Cases) | 2019 - 2020 | nih.gov |

| ADB-BUTINACA | Scottish Prisons | January - July 2021 | nih.gov |

Challenges in Forensic Intelligence and Early Warning Systems for Emerging SCRAs

The rapid evolution of SCRAs poses significant challenges for forensic intelligence and early warning systems (EWS). nih.gov These systems, such as the European Union's EWS and the USA's National Drug Early Warning System (NDEWS), are designed to detect, assess, and respond to threats from NPS. europa.eueuropa.eundews.org They operate as multidisciplinary networks that gather information from various sources, including forensic laboratories, law enforcement, and public health officials, to provide timely warnings. drugsandalcohol.ieeu-cadap.org

However, the effectiveness of these systems is strained by several factors:

Speed and Scale of Emergence: The sheer number of new substances and the speed at which they appear make it difficult for authorities to keep pace. tandfonline.com Manufacturers can quickly replace a controlled substance with a new, unscheduled analogue. tandfonline.com

Detection Difficulties: Standard forensic screening methods may not detect novel compounds. nih.gov Forensic laboratories must constantly update their analytical methods and reference material databases to identify these new substances, a process which requires time and resources. europa.euus.es

Technological Adaptation: Criminals are often early adopters of technology, using it to produce and distribute NPS, which requires forensic science to innovate continuously to keep up. anzpaa.org.au

Information Sharing: Effective early warning relies on the rapid exchange of information between national and international bodies. drugsandalcohol.ie While systems are in place, the global and decentralized nature of the NPS market remains a formidable challenge. arxiv.org

These challenges mean there is often a delay between the emergence of a new substance on the market and its identification and inclusion in forensic testing protocols. europa.eu

Impact of Regulatory Frameworks on SCRA Market Dynamics

Regulatory frameworks have a profound and direct impact on the SCRA market. gatekeeperhq.com The primary response to the emergence of NPS has been prohibition, either by scheduling individual substances or through broader "generic" or "analogue" laws that ban substances based on their chemical structure. tandfonline.comnih.gov

However, these legislative approaches have had mixed results and unintended consequences:

Reactive Legislation: Scheduling specific substances often leads to the "cat-and-mouse" dynamic, where manufacturers simply modify the chemical structure to circumvent the law. tandfonline.comtandfonline.com This can lead to the rapid introduction of new, unstudied, and potentially more dangerous compounds. gatekeeperhq.comworldecomag.com

Broad-Spectrum Bans: While generic or "blanket" bans, such as the UK's Psychoactive Substances Act 2016, aim to control a wide range of substances, they can also be challenging to enforce and may stifle legitimate research. tandfonline.com Such laws have been shown to trigger the development of entirely new chemical classes designed to fall outside the scope of the legislation. nih.gov The re-emergence of "FUPPYCA" analogues after China's 2021 generic ban is a clear example of this market adaptation. nih.gov

The regulatory environment is a key driver of innovation in the illicit SCRA market. worldecomag.com As long as demand persists, legislative controls will likely continue to spur the development of new analogues like this compound, creating an ever-shifting landscape for law enforcement, forensic scientists, and public health professionals. unodc.org

Table 2: Compound Names

| Trivial Name | Full Chemical Name |

| This compound | (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-3-(4-fluorophenyl)-1-(pent-4-en-1-yl)-1H-pyrazole-5-carboxamide. caymanchem.com |

| 5F-3,5-AB-PFUPPYCA | N/A |

| ADB-4en-PINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(pent-4-en-1-yl)-1H-indazole-3-carboxamide. nih.gov |

| ADB-BUTINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide. nih.gov |

| 5,3-ADB-4en-PFUPPYCA | (S)-N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-(4-fluorophenyl)-1-(pent-4-en-1-yl)-1H-pyrazole-3-carboxamide. caymanchem.com |

| 5F-MMB-PICA | N/A |

| 5F-MDMB-PICA | N/A |

Future Directions in Academic Research on 3,5 Adb 4en Pfuppyca and Pyrazole Scras

In-depth Exploration of Receptor Binding Kinetics and Molecular Mechanisms

Initial in vitro studies have begun to characterize the activity of 3,5-ADB-4en-PFUPPYCA. A study utilizing a live cell β-arrestin 2 recruitment assay, which measures receptor activation potential, found that this compound was either weakly active or failed to activate the CB1 receptor and did not activate the CB2 receptor. dundee.ac.uk This is in contrast to many other SCRAs that are potent agonists at these receptors. The same study noted that while some related pyrazole (B372694) isomers showed limited CB1 activation, none of the tested compounds activated CB2. dundee.ac.uk

Future research should expand on these initial findings by conducting comprehensive receptor binding and functional assays. This would involve determining binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) at both CB1 and CB2 receptors for a wider range of pyrazole SCRAs. Investigating downstream signaling pathways beyond β-arrestin recruitment, such as G-protein activation and adenylyl cyclase inhibition, would provide a more complete picture of their molecular pharmacology. Furthermore, exploring potential allosteric modulation or antagonistic activity at cannabinoid receptors is warranted, as some analogs have exhibited such behavior. dundee.ac.uk

Table 1: In Vitro Activity of this compound and Related Analogs at Cannabinoid Receptors

| Compound | CB1 Receptor Activity | CB2 Receptor Activity |

| This compound | Weak or no activation | No activation |

| 5F-3,5-AB-PFUPPYCA | Weak or no activation | No activation |

| 5,3-ADB-4en-PFUPPYCA | Limited activation potential | Not reported |

| 3,5-AB-CHMFUPPYCA | Limited activation at high concentrations | No activation |

| 5,3-AB-CHMFUPPYCA | Limited activation potential | No activation |

Source: Deventer et al., Forensic Science International, 2023. dundee.ac.uk

Advanced Metabolomic Profiling in Comprehensive In Vitro Systems

The metabolism of a novel SCRA dictates its duration of action and the biomarkers available for its detection in biological samples. For many SCRAs, such as ADB-FUBINACA and ADB-BUTINACA, in vitro models like human liver microsomes (HLMs) and pooled human hepatocytes (pHH) have been instrumental in identifying major metabolic pathways. caymanchem.comcfsre.orgresearchgate.net These studies have revealed that common metabolic transformations include hydroxylation, amide hydrolysis, and glucuronide conjugation. cfsre.orgresearchgate.net

Future research on this compound must involve similar comprehensive in vitro metabolic profiling. Incubations with pHH followed by analysis with high-resolution mass spectrometry (HRMS) would enable the identification and structural elucidation of its phase I and phase II metabolites. cfsre.orgcaymanchem.com This is critical for forensic laboratories to develop robust analytical methods for detecting the intake of this specific compound. Comparing the metabolic profile of this compound with its isomers, such as 5,3-ADB-4en-PFUPPYCA, would also be of significant interest to understand how the substitution pattern on the pyrazole core influences its metabolic fate.

Development of Predictive Models for Novel SCRA Activity and Metabolism

The rapid emergence of new SCRAs creates a constant challenge for forensic and clinical laboratories. Predictive models based on quantitative structure-activity relationships (QSAR) and quantitative structure-metabolism relationships (QSMR) can serve as valuable tools to anticipate the pharmacological and metabolic profiles of uncharacterized compounds. The development of such models often involves computational techniques that correlate structural features with biological activity or metabolic pathways.

For pyrazole SCRAs, future research should focus on building and validating predictive models. This would involve compiling a database of known pyrazole SCRAs with their experimentally determined receptor activities and metabolic profiles. Using this data, machine learning algorithms and other modeling techniques could be employed to create models that can predict the likely cannabinoid receptor activity and major metabolites of newly identified pyrazole-based compounds like this compound. These models could help prioritize the investigation of the most potentially harmful new substances.

Synthesis of Deuterated Analogs for Quantitative Analytical Methods

The development of validated quantitative analytical methods is essential for determining the concentration of novel SCRAs in forensic and clinical samples. Stable isotope-labeled internal standards, particularly deuterated analogs, are the gold standard for accurate quantification using mass spectrometry-based techniques like GC-MS and LC-MS. cfsre.org

A crucial future direction is the synthesis of deuterated this compound (e.g., this compound-d5). This would involve incorporating deuterium (B1214612) atoms into a stable position within the molecule, such as the pentenyl tail. The availability of such a standard would enable forensic laboratories to develop and validate robust quantitative methods for the detection of this compound in various matrices, including blood, urine, and seized materials. This is a critical step for both law enforcement and the medical community to accurately assess exposure.

Interdisciplinary Collaboration for Comprehensive Chemical and Pharmacological Characterization

The comprehensive characterization of novel SCRAs like this compound requires a multi-faceted approach that spans several scientific disciplines. The chemical properties of the pyrazole ring, with its two distinct nitrogen atoms, influence its reactivity and potential for isomerism. nih.govdundee.ac.uk Understanding these properties is fundamental to interpreting analytical data and predicting synthetic byproducts.

Future progress in this area will depend on fostering interdisciplinary collaborations between synthetic chemists, analytical toxicologists, pharmacologists, and computational scientists. Synthetic chemists can prepare reference standards, deuterated analogs, and potential metabolites. dundee.ac.uk Analytical toxicologists can develop methods for their detection, while pharmacologists can characterize their biological activity. dundee.ac.uk Computational scientists can build predictive models to guide and rationalize experimental findings. Such a collaborative effort is the most effective strategy to stay ahead of the rapidly evolving landscape of novel psychoactive substances.

Q & A

Q. How can researchers align studies on this compound with ethical guidelines for novel psychoactive substance (NPS) research?

Q. What conceptual frameworks explain discrepancies in this compound’s observed vs. predicted pharmacokinetic profiles?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to incorporate tissue-specific parameters (e.g., perfusion rates, protein binding). Validate against in vivo data using fold-error analysis. Discrepancies >2-fold warrant re-evaluation of absorption/distribution assumptions .

Q. Tables for Reference

| Experimental Design | Key Parameters | Relevant Evidence |

|---|---|---|

| Factorial Design (2^k) | Temperature, Catalyst, Solvent | |

| Dose-Response Analysis | EC50, Hill Coefficient | |

| Meta-Analysis | PRISMA, Random-Effects Models |

| Analytical Techniques | Application | Relevant Evidence |

|---|---|---|

| LC-HRMS/NMR | Structural Elucidation | |

| GC-MS | Purity Validation | |

| Surface Plasmon Resonance | Binding Kinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.